molecular formula C16F34NaO2P B566134 Sodium bis(heptadecafluorooctyl)phosphinate CAS No. 500776-69-2

Sodium bis(heptadecafluorooctyl)phosphinate

Cat. No.: B566134
CAS No.: 500776-69-2
M. Wt: 924.083
InChI Key: QCEIMULCENMQKJ-UHFFFAOYSA-M
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Description

Sodium bis(heptadecafluorooctyl)phosphinate is a polyfluoroalkyl phosphoric acid . Its molecular formula is C16F34NaO2P .


Molecular Structure Analysis

The molecular formula of this compound is C16F34NaO2P . The average mass is 924.079 Da and the monoisotopic mass is 923.899048 Da .

Scientific Research Applications

Photo-triggered Release of Compounds

Research on bis(mesitoyl)phosphinic acid and its sodium salt has shown unique photo-induced reactivity. These compounds can release mesitoyl radicals and metaphosphorous acid upon exposure to light, suggesting potential applications in developing new phosphorus-based reagents for various scientific fields (Fast et al., 2016).

Emulsion Polymerization Initiators

The sodium salt of bis(mesitoyl)phosphinic acid (BAPO-OH) has been used as an initiating agent for surfactant-free emulsion polymerization (SFEP), yielding monodisperse, spherical nanoparticles. This demonstrates the role of phosphinates in polymer science, particularly in creating novel polymeric materials (Müller et al., 2015).

Development of Three-dimensional Structures

The synthesis of three-dimensional sodium phosphinates showcases the structural versatility of phosphinate compounds. These structures have potential applications in materials science, particularly in the design of novel materials with unique properties (Murugavel et al., 2010).

Novel Precursors for Biologically Important Compounds

The radical reaction of sodium hypophosphite with terminal alkynes to produce 1,1-bis-H-phosphinates opens new pathways for synthesizing biologically significant compounds, such as bisphosphonates. This research indicates the importance of phosphinate chemistry in medicinal chemistry and drug development (Gouault-Bironneau et al., 2005).

Metal Extraction and Separation

Phosphinate compounds have been explored for their efficacy in metal extraction and separation processes. Studies on the extraction and separation of metals such as cobalt(II), copper(II), and manganese(II) by phosphinic acid derivatives demonstrate the application of phosphinates in recycling and resource recovery, particularly from waste lithium-ion batteries (Wang et al., 2012).

Properties

IUPAC Name

sodium;bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16HF34O2P.Na/c17-1(18,5(25,26)9(33,34)13(41,42)43)3(21,22)7(29,30)11(37,38)15(47,48)53(51,52)16(49,50)12(39,40)8(31,32)4(23,24)2(19,20)6(27,28)10(35,36)14(44,45)46;/h(H,51,52);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEIMULCENMQKJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)P(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16F34NaO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70896710
Record name Sodium bis(perfluorooctyl)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

924.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500776-69-2
Record name Sodium bis(perfluorooctyl)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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